molecular formula C9H16N2O2 B13543005 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid

1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13543005
M. Wt: 184.24 g/mol
InChI Key: BMOMPTDMEHJWEV-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of a cyclopropane derivative with a diazepane derivative under specific conditions. One common method involves the use of malonic acid derivatives and 1,2-dihalogeno compounds in the presence of an alcoholate as a condensation agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of modified diazepane derivatives.

Scientific Research Applications

1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid derivatives: These compounds have similar structures but different substituents on the diazepane or cyclopropane rings.

    Cyclopropane carboxylic acids: Compounds with a cyclopropane ring attached to a carboxylic acid group but lacking the diazepane ring.

    Diazepane derivatives: Compounds containing the diazepane ring but with different functional groups attached.

Uniqueness

This compound is unique due to the combination of the cyclopropane and diazepane rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel compounds with specific desired effects.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H16N2O2/c12-8(13)9(2-3-9)11-6-1-4-10-5-7-11/h10H,1-7H2,(H,12,13)

InChI Key

BMOMPTDMEHJWEV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2(CC2)C(=O)O

Origin of Product

United States

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